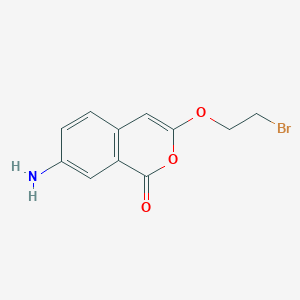![molecular formula C48H70NO10- B12601016 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate CAS No. 646065-76-1](/img/structure/B12601016.png)
5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the phenoxazinone core. The core is then functionalized with tetradecanoyloxy groups through esterification reactions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenoxazinone core can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the phenoxazinone core, potentially altering its chemical properties.
Substitution: The tetradecanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying lipid interactions and membrane dynamics.
Industry: Used in the formulation of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves its ability to interact with lipid membranes. The tetradecanoyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and membrane transport .
Comparison with Similar Compounds
Similar compounds include:
Trimyristin: A triglyceride of myristic acid, used in the preparation of solid lipid nanoparticles.
DL-dimyristoylphosphatidylcholine: A synthetic phospholipid used in liposomes and lipid bilayers.
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: A compound with similar long-chain tetradecanoyloxy groups
Properties
CAS No. |
646065-76-1 |
|---|---|
Molecular Formula |
C48H70NO10- |
Molecular Weight |
821.1 g/mol |
IUPAC Name |
5-[9-[2,3-di(tetradecanoyloxy)propyl]-7-oxophenoxazin-3-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C48H71NO10/c1-3-5-7-9-11-13-15-17-19-21-23-27-45(53)56-36-40(58-46(54)28-24-22-20-18-16-14-12-10-8-6-4-2)33-37-32-38(50)34-43-48(37)49-41-31-30-39(35-42(41)59-43)57-47(55)29-25-26-44(51)52/h30-32,34-35,40H,3-29,33,36H2,1-2H3,(H,51,52)/p-1 |
InChI Key |
RJUUTCZNAJEIIR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CC1=CC(=O)C=C2C1=NC3=C(O2)C=C(C=C3)OC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


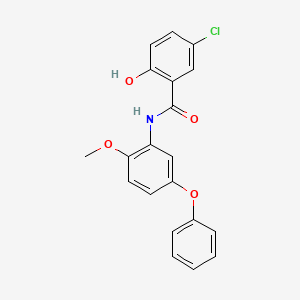
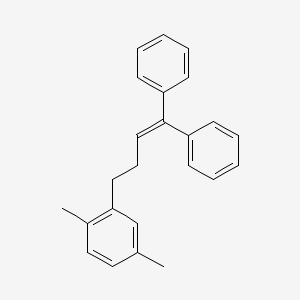
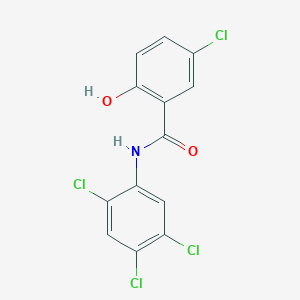


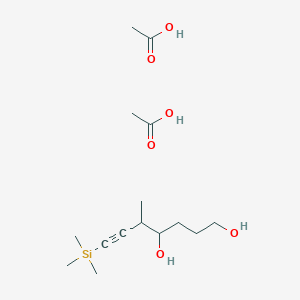
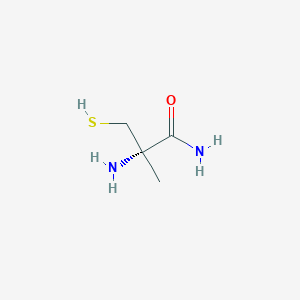
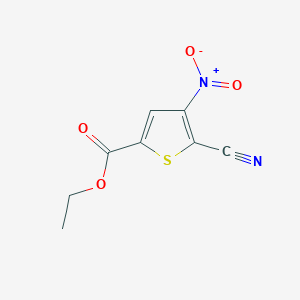

![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)


